L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine
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Overview
Description
L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine is a pentapeptide composed of three cysteine residues and two alanine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-cysteine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (L-alanine) is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 are repeated for each subsequent amino acid until the pentapeptide is complete.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds, leading to the formation of cystine.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of thioether-linked peptides.
Scientific Research Applications
L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions involving thiol groups.
Biology: Investigated for its role in protein folding and stability due to the presence of cysteine residues.
Industry: Utilized in the development of biomaterials and as a stabilizing agent in various formulations.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine is primarily related to its thiol groups. These groups can undergo redox reactions, contributing to the compound’s antioxidant properties. The thiol groups can also form disulfide bonds, which play a crucial role in protein structure and function. The molecular targets and pathways involved include:
Redox Reactions: The thiol groups participate in redox reactions, protecting cells from oxidative stress.
Disulfide Bond Formation: The formation of disulfide bonds stabilizes protein structures and influences protein folding.
Comparison with Similar Compounds
L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine can be compared with other peptides containing cysteine residues:
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.
L-Cysteine: A single amino acid with antioxidant properties and a role in protein synthesis.
L-Alanyl-L-cystine: A dipeptide with similar thiol chemistry but different structural properties.
Properties
CAS No. |
918412-74-5 |
---|---|
Molecular Formula |
C15H27N5O6S3 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C15H27N5O6S3/c1-6(18-14(24)9(4-28)19-13(23)8(16)3-27)11(21)17-7(2)12(22)20-10(5-29)15(25)26/h6-10,27-29H,3-5,16H2,1-2H3,(H,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t6-,7-,8-,9-,10-/m0/s1 |
InChI Key |
OHSQYFRWMQIWHX-WYCDGMCDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CS)N |
Origin of Product |
United States |
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